molecular formula C6H5BClFO3 B1451007 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid CAS No. 957121-07-2

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

Cat. No. B1451007
M. Wt: 190.37 g/mol
InChI Key: MMQMWHTYNPPUMF-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluoro-3-hydroxyphenylboronic acid” is a chemical compound with the CAS Number: 957121-07-2 . It has a molecular weight of 190.37 and its IUPAC name is 2-chloro-6-fluoro-3-hydroxyphenylboronic acid .


Molecular Structure Analysis

The molecular formula of “2-Chloro-6-fluoro-3-hydroxyphenylboronic acid” is C6H5BClFO3 . The average mass is 190.365 Da and the monoisotopic mass is 190.000427 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . The boiling point is 378.7±52.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 66.1±3.0 kJ/mol . The flash point is 182.8±30.7 °C . The index of refraction is 1.575 . The molar refractivity is 39.8±0.4 cm3 . The polar surface area is 61 Å2 . The polarizability is 15.8±0.5 10-24 cm3 . The surface tension is 57.6±5.0 dyne/cm . The molar volume is 120.3±5.0 cm3 .

Scientific Research Applications

Antifungal Activity

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, and related compounds like 4-fluoro-2-formylphenylboronic acid, have been found to possess significant antifungal properties. These compounds show activity against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The level of antifungal activity is evaluated through agar diffusion tests and determining minimum inhibitory concentrations (MICs). The position of the fluorine substituent plays a crucial role in the observed antifungal activity (Borys et al., 2019).

Fluorescence Quenching Mechanism

The compound's derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties at room temperature. Aniline is used as a quencher in these studies. The Stern-Volmer kinetics and various quenching parameters suggest that a static quenching mechanism is active in these systems (Geethanjali et al., 2015).

Antibacterial Properties

The compound's analogs have been synthesized and studied for their antibacterial activities. For example, derivatives such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid have shown promise as intermediates in the synthesis of biologically active anticancer drugs (Zhang et al., 2019).

Structural Studies and Synthesis

Structural investigation and synthesis studies of compounds containing 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid derivatives have been conducted. These studies include the synthesis of heterocyclic compounds containing trivalent iodine, oxygen, and boron in a five-membered ring, providing insight into the structural parameters and potential applications of these compounds (Nemykin et al., 2011).

Glucose Sensing

Derivatives of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid have been used in the development of sensitive and selective ratiometric fluorescent sensors for glucose in aqueous solutions. These sensors utilize aggregates of amphiphilic monoboronic acids bearing hydrophobic pyrene fluorophores, with enhanced selectivity for glucose achieved through "knock-out" binding of fructose by phenylboronic acid (Huang et al., 2013).

Influence on Properties of Phenylboronic Compounds

Fluoro-substituted boronic acids, including derivatives of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid, have been studied for their influence on properties like acidity, hydrolytic stability, structural characteristics, and spectroscopic properties. These studies are significant for applications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . The hazard statements include P261;P280;P301;P301;P302;P305;P312;P338;P351;P352 . The MSDS is available for further safety information .

properties

IUPAC Name

(2-chloro-6-fluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQMWHTYNPPUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659368
Record name (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid

CAS RN

957121-07-2
Record name (2-Chloro-6-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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